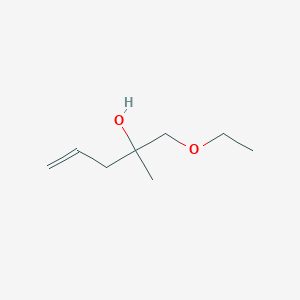
1-Ethoxy-2-methylpent-4-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-2-methylpent-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylpent-4-en-2-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the reaction can be conducted in a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher purity and yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-methylpent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-methylpent-4-en-2-one or 2-methylpent-4-enal.
Reduction: Formation of 1-ethoxy-2-methylpentanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-2-methylpent-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ethoxy-2-methylpent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can also interact with hydrophobic pockets within proteins, affecting their conformation and function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylpent-4-en-2-ol: Lacks the ethoxy group, making it less hydrophobic.
1-Ethoxy-2-methylpentanol: Saturated version of the compound, lacking the double bond.
2-Methylpent-4-enal: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
1-Ethoxy-2-methylpent-4-en-2-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, along with a double bond. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Properties
CAS No. |
62603-46-7 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-ethoxy-2-methylpent-4-en-2-ol |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(3,9)7-10-5-2/h4,9H,1,5-7H2,2-3H3 |
InChI Key |
VBJHAKMMUGNPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Diphenylmethyl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14521824.png)
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one](/img/structure/B14521826.png)
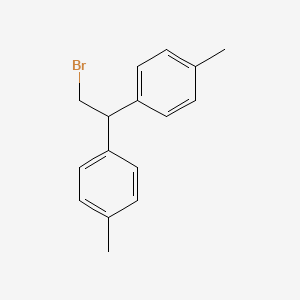
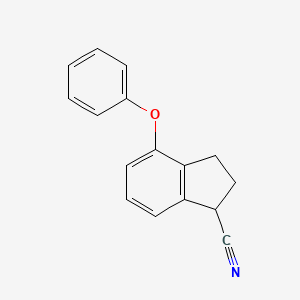
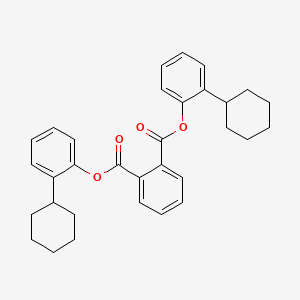

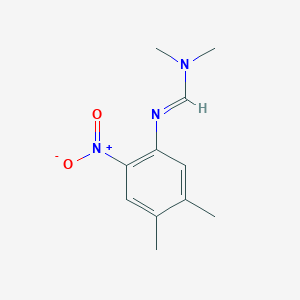
![4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14521869.png)


![(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone](/img/structure/B14521880.png)
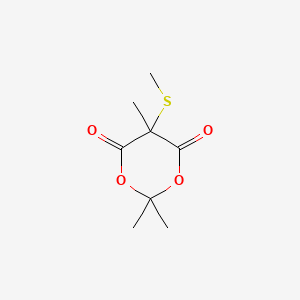
![Diethyl 3,3'-[hexane-1,6-diylbis(oxy)]dipropanoate](/img/structure/B14521889.png)

